molecular formula C16H11NO5 B4933066 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one

2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one

Cat. No.: B4933066
M. Wt: 297.26 g/mol
InChI Key: CHBLUVKTBZQHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one, also known as NPD, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 165-167°C. NPD is a versatile compound that has various applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one involves the formation of a stable complex with the target molecule. The complex formation is based on the electron transfer between the this compound molecule and the target molecule. This interaction results in the formation of a fluorescent signal that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to bind to DNA and inhibit the activity of DNA polymerase. It has also been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. It has a high quantum yield and is highly sensitive to changes in the microenvironment. However, this compound also has some limitations, including its sensitivity to light and its potential toxicity to cells.

Future Directions

There are several future directions for the use of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one in scientific research. One direction is the development of new this compound derivatives with improved properties, such as increased stability and reduced toxicity. Another direction is the use of this compound in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. This compound can also be used in the study of protein-protein interactions and the development of new drugs that target these interactions.
In conclusion, this compound is a versatile compound that has various applications in scientific research. Its stable and highly soluble nature, combined with its sensitivity to changes in the microenvironment, make it a valuable tool for studying biochemical and physiological processes. With continued research, this compound has the potential to play an important role in the development of new diagnostic tools and drugs.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one involves the reaction of 4-nitrobenzaldehyde and benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained after purification by recrystallization.

Scientific Research Applications

2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one has been extensively used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins and enzymes, as well as the interaction of small molecules with DNA. This compound has also been used to study the mechanism of action of various drugs and to develop new drug candidates.

Properties

IUPAC Name

2-(4-nitrophenyl)-6-phenyl-1,3-dioxin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-15-10-14(11-4-2-1-3-5-11)21-16(22-15)12-6-8-13(9-7-12)17(19)20/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBLUVKTBZQHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.